4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide
Overview
Description
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is an organic compound that features both an azido group and a trifluoroethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide typically involves the introduction of the azido group to a pre-formed benzamide derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the benzamide is replaced by an azido group using sodium azide (NaN₃) under appropriate conditions. The trifluoroethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide can undergo various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base.
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
Scientific Research Applications
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The azido group in 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is highly reactive and can participate in various chemical reactions. The mechanism of action typically involves the formation of reactive intermediates, such as nitrenes, which can then undergo further transformations. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide
- 4-Azido-N-(2,2,2-trifluoro-ethyl)-aniline
- 4-Azido-N-(2,2,2-trifluoro-ethyl)-phenol
Uniqueness
This compound is unique due to the presence of both an azido group and a trifluoroethyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or trifluoroethyl compounds.
Properties
IUPAC Name |
4-azido-N-(2,2,2-trifluoroethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-14-8(17)6-1-3-7(4-2-6)15-16-13/h1-4H,5H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTAACAVQPRSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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